PLXPCTVJFVJIRG-HCUTXMHJSA-N
Description
For instance, compounds like 1,2-benzoxazol-5-amine (CAS 239097-74-6) and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3) share similarities in synthesis and application contexts .
Properties
Molecular Formula |
C23H22N2O5 |
|---|---|
Molecular Weight |
406.438 |
InChI |
InChI=1S/C23H22N2O5/c1-28-16-7-3-14(4-8-16)24-21(26)19-18-11-12-23(30-18)13-25(22(27)20(19)23)15-5-9-17(29-2)10-6-15/h3-12,18-20H,13H2,1-2H3,(H,24,26)/t18-,19?,20-,23-/m1/s1 |
InChI Key |
PLXPCTVJFVJIRG-HCUTXMHJSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)OC)O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties (Hypothetical Framework):
- Molecular Structure : Likely contains aromatic or heterocyclic frameworks, as seen in benzoxazole or pyrrolotriazine derivatives .
- Synthesis : May involve multi-step reactions with catalysts like SnCl4 or SnCl2, as described for related compounds .
- Physicochemical Parameters: Solubility: High aqueous solubility (>1.5 mg/mL) if analogous to benzoxazole derivatives . Bioavailability: Moderate (e.g., bioavailability score ~0.55) . Toxicity: Potential CYP enzyme inhibition (e.g., CYP1A2) .
Comparison with Similar Compounds
Structural Similarity and Graph-Based Analysis
Graph-based algorithms, such as those implemented in KEGG/LIGAND , compare compounds by identifying maximal common subgraphs (MCS) between molecular structures . For example:
Key Insight : Structural similarity correlates with shared biochemical pathways. For instance, carbohydrate-related clusters dominate metabolic databases, suggesting functional overlap in energy metabolism .
Physicochemical and Electronic Properties
highlights chemical hardness (η) and softness (σ) as critical parameters for comparing reactivity. Using organotellurium compounds as a template:
Implication : Higher hardness (as inferred for PLXPCTVJFVJIRG...) suggests stability in acidic environments but reduced reactivity in electron-transfer reactions .
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